SiO2 Etching Efficiency: NH4HF2 vs. NH4F and HF
Ammonium bifluoride's primary advantage in SiO2 etching stems from its ability to directly generate the difluoride (HF2⁻) ion, the most potent etching species. A 2024 study established the kinetic contributions of various fluorine species, quantifying the rate constant for HF2⁻ at 2890 Å/min, compared to 610 Å/min for HF and 510 Å/min for F⁻ [1]. This demonstrates that ABF-based solutions are intrinsically 4.7 times more effective at etching SiO2 than solutions relying primarily on F⁻ (e.g., concentrated NH4F) and 2.9 times more effective than those relying on molecular HF (e.g., dilute HF acid), per unit concentration.
| Evidence Dimension | SiO2 Etching Rate Constant (Å/min per unit concentration) |
|---|---|
| Target Compound Data | 2890 Å/min (for HF2⁻) |
| Comparator Or Baseline | NH4F (F⁻): 510 Å/min; HF: 610 Å/min |
| Quantified Difference | 4.7x higher vs. NH4F; 2.9x higher vs. HF |
| Conditions | Aqueous solution, pH up to 5, various HF/NH4F mixtures |
Why This Matters
Procurement of ABF enables a higher, more controllable, and selective SiO2 etch with lower concentrations, reducing chemical consumption and waste in semiconductor fabrication.
- [1] Park K, et al. Understanding the contributions of F⁻, HF, and HF2⁻ to the etching of SiO2 and unveiling the reaction kinetics to represent etching behavior of SiO2 up to pH 5. Applied Surface Science. 2024. View Source
